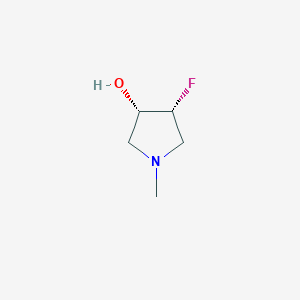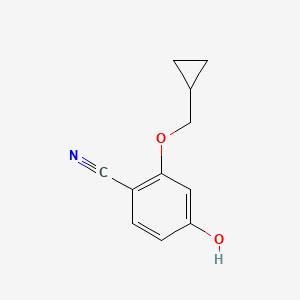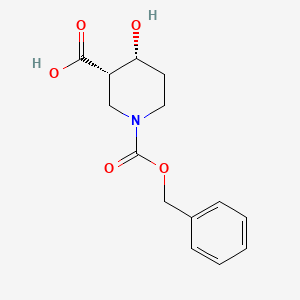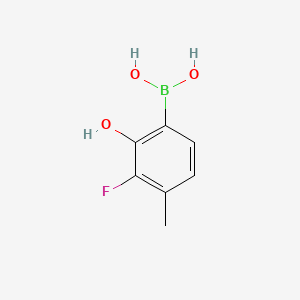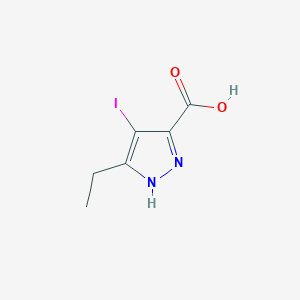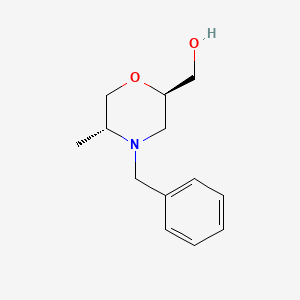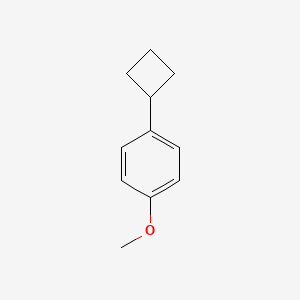
1-Cyclobutyl-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-4-methoxybenzene is an organic compound with the molecular formula C11H14O It consists of a benzene ring substituted with a cyclobutyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclobutyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Cyclobutyl-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, favoring ortho and para positions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the cyclobutyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of 1-cyclobutyl-2-nitro-4-methoxybenzene and 1-cyclobutyl-4-nitro-4-methoxybenzene.
Oxidation: Formation of 1-cyclobutyl-4-methoxybenzoic acid.
Reduction: Formation of 1-cyclobutyl-4-methoxycyclohexane.
科学的研究の応用
1-Cyclobutyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclobutyl and methoxy substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 1-Cyclobutyl-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .
類似化合物との比較
Similar Compounds
1-Cyclobutyl-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Cyclobutyl-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-Cyclopropyl-4-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group
Uniqueness
1-Cyclobutyl-4-methoxybenzene is unique due to the combination of the cyclobutyl and methoxy groups, which impart distinct chemical and physical properties. The cyclobutyl group introduces ring strain, while the methoxy group enhances the compound’s reactivity towards electrophilic aromatic substitution.
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
1-cyclobutyl-4-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3 |
InChIキー |
YMHQUXBZBABZGY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



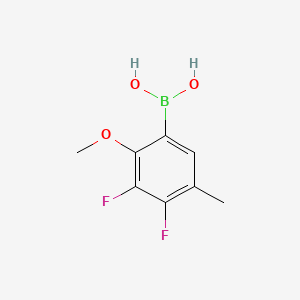
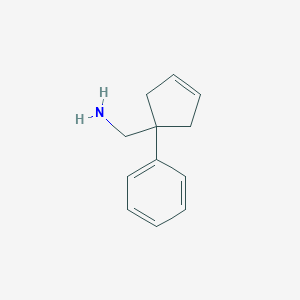

![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

